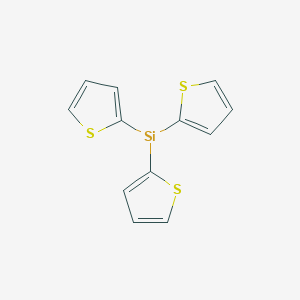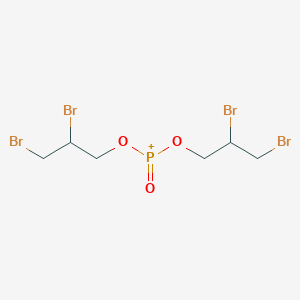
Bis(2,3-dibromopropoxy)(oxo)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,3-dibromopropoxy)(oxo)phosphanium is a chemical compound with the molecular formula C6H11Br4O4P It is known for its unique structure, which includes bromine atoms and a phosphonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3-dibromopropoxy)(oxo)phosphanium typically involves the reaction of 2,3-dibromopropanol with a phosphorous oxychloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include chloroform and methanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating recycling of solvents and reagents .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,3-dibromopropoxy)(oxo)phosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphonate derivatives.
Reduction: Reduction reactions can yield phosphine oxides.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as hydrogen peroxide for oxidation. Substitution reactions often require the presence of a base to facilitate the nucleophilic attack .
Major Products Formed
The major products formed from these reactions include phosphonate esters, phosphine oxides, and various substituted phosphonium salts. These products have diverse applications in different chemical processes .
Applications De Recherche Scientifique
Bis(2,3-dibromopropoxy)(oxo)phosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and phosphine oxides.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism by which Bis(2,3-dibromopropoxy)(oxo)phosphanium exerts its effects involves its interaction with various molecular targets. The bromine atoms and phosphonium group play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also form stable complexes with metals, which are useful in catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,3-dibromopropyl) phosphate: Similar in structure but contains a phosphate group instead of a phosphonium group.
Tris(2,3-dibromopropyl) phosphate: Contains three bromopropyl groups and is used as a flame retardant.
Tetrabromobisphenol-S derivatives: These compounds are used as flame retardants and have similar bromine content.
Uniqueness
Bis(2,3-dibromopropoxy)(oxo)phosphanium is unique due to its phosphonium group, which imparts different chemical properties compared to similar compounds. This makes it particularly useful in specific chemical reactions and industrial applications where other brominated compounds may not be as effective .
Propriétés
Numéro CAS |
21661-76-7 |
|---|---|
Formule moléculaire |
C6H10Br4O3P+ |
Poids moléculaire |
480.73 g/mol |
Nom IUPAC |
bis(2,3-dibromopropoxy)-oxophosphanium |
InChI |
InChI=1S/C6H10Br4O3P/c7-1-5(9)3-12-14(11)13-4-6(10)2-8/h5-6H,1-4H2/q+1 |
Clé InChI |
IAHMGMRQIFMUJX-UHFFFAOYSA-N |
SMILES canonique |
C(C(CBr)Br)O[P+](=O)OCC(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




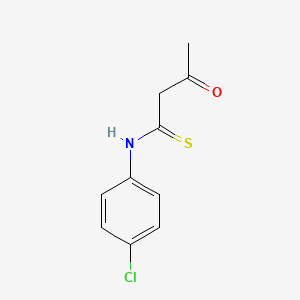
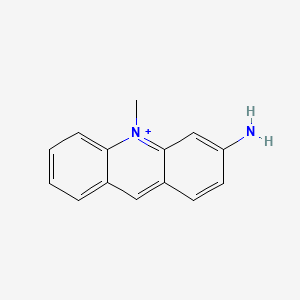
![(Methylamino)[(propan-2-ylideneamino)oxy]methanone](/img/structure/B14716633.png)
oxophosphanium](/img/structure/B14716640.png)
![2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B14716644.png)


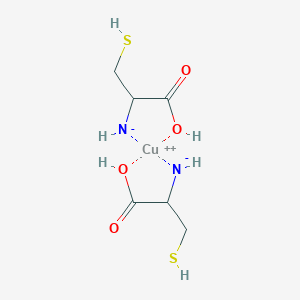
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)

